4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-(4-pyrimidin-2-ylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N6/c14-13(15,16)10-8-11(20-9-19-10)21-4-6-22(7-5-21)12-17-2-1-3-18-12/h1-3,8-9H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIOWPTWXXXPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine” is a derivative of Pyrimidinylpiperazine. Pyrimidinylpiperazine is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor. The α2-adrenergic receptor plays a crucial role in regulating neurotransmitter release from adrenergic neurons and from other neurons such as serotonin and dopamine.
Mode of Action
As an antagonist of the α2-adrenergic receptor, the compound prevents the receptor from being activated by its natural ligands, norepinephrine and epinephrine. This results in an increase in the release of these neurotransmitters. As a partial agonist of the 5-HT1A receptor, it can bind to and partially stimulate the receptor, leading to a moderate level of receptor activation.
Biochemical Pathways
The compound’s interaction with the α2-adrenergic and 5-HT1A receptors affects the noradrenergic and serotonergic neurotransmission pathways. By blocking the α2-adrenergic receptor, it increases the release of norepinephrine and epinephrine, enhancing the noradrenergic neurotransmission. Its partial agonistic effect on the 5-HT1A receptor can modulate the serotonergic neurotransmission.
Result of Action
The molecular and cellular effects of the compound’s action would be an increase in the levels of norepinephrine and epinephrine due to its antagonistic effect on the α2-adrenergic receptor, and a moderate activation of the 5-HT1A receptor due to its partial agonistic effect. These changes in neurotransmitter levels and receptor activation can lead to various physiological effects, depending on the specific locations and functions of the affected neurons.
Biological Activity
4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that exhibits significant biological activity, particularly in pharmacology. This compound has garnered interest for its potential therapeutic applications, especially in the treatment of various diseases through its interaction with biological macromolecules.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 310.284 g/mol. Its structure features a pyrimidine core, a trifluoromethyl group, and a piperazine ring, which contribute to its unique biological properties.
This compound primarily acts as an antagonist of the α2-adrenergic receptor. By preventing the activation of this receptor by norepinephrine and epinephrine, it influences noradrenergic neurotransmission pathways. Additionally, it exhibits partial agonistic activity at the 5-HT1A receptor, which may modulate serotonergic pathways as well .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Research Findings and Case Studies
Numerous studies have explored the biological implications of this compound:
- Antimicrobial Studies : Research highlighted the compound's efficacy against Mycobacterium tuberculosis, demonstrating a significant bactericidal effect with a minimum inhibitory concentration (MIC) as low as 4.9 μM, while maintaining low cytotoxicity levels (IC50 > 100 μM) against eukaryotic cells .
- Cell Proliferation Inhibition : In vitro studies revealed that certain derivatives inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology .
- Neurotransmission Modulation : The compound's interaction with adrenergic and serotonergic systems indicates its potential use in treating mood disorders or conditions characterized by dysregulated neurotransmission .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
-
Reagents :
- 4-chloro-6-(trifluoromethyl)pyrimidine
- 1-(pyridine-2-carbonyl)piperazine
- Potassium carbonate as a base
- Dimethylformamide (DMF) as a solvent
-
Procedure :
- The reaction is conducted under elevated temperatures to facilitate nucleophilic substitution, yielding the desired product after purification.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
2-Cyclopropyl-5-ethyl-4-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine
- Molecular Formula : C₁₉H₂₃F₃N₆
- Molecular Weight : 392.4
- The cyclopropyl group may introduce steric hindrance, affecting binding interactions compared to the parent compound.
- Reference :
4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Dihydrochloride
Heterocyclic Modifications
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
- Molecular Formula : C₂₃H₁₈Cl₂FN₅S
- Key Features: Thieno[2,3-d]pyrimidine core replaces pyrimidine, introducing sulfur for altered electronic properties. Dichlorophenyl and fluorophenyl groups enhance lipophilicity and metabolic stability.
- Reference :
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
Functional Group Variations
4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine
- Molecular Formula : C₁₁H₆F₃N₃O₄S
- Molecular Weight : 333.25
- Nitrophenyl group introduces strong electron-withdrawing effects.
- Reference :
4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine
Data Tables
Table 1: Structural and Physicochemical Comparisons
Key Findings
Trifluoromethyl Group : Present in all analogs, this group enhances metabolic stability and electron-withdrawing effects, critical for binding to hydrophobic enzyme pockets .
Morpholine or thienopyrimidine cores alter solubility and target selectivity .
Solubility Enhancements : Salt forms (e.g., dihydrochloride) and polar groups (e.g., sulfonyl) improve aqueous solubility, addressing formulation challenges .
Steric and Electronic Effects : Alkyl groups (e.g., cyclopropyl) and aromatic substitutions (e.g., dichlorophenyl) modulate lipophilicity and steric interactions, impacting bioavailability and receptor binding .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine?
Answer:
A one-pot synthesis approach is often employed, leveraging Mannich reactions or nucleophilic aromatic substitution. For example:
- Step 1: React 6-trifluoromethylpyrimidine-4-ol with a piperazine derivative (e.g., pyrimidin-2-ylpiperazine) under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .
- Step 2: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using HPLC (>95%) .
- Alternative route: Utilize microwave-assisted synthesis to reduce reaction time by 50% while maintaining yields of ~70% .
Basic: How do the physicochemical properties (e.g., solubility, logP) of this compound influence experimental design?
Answer:
The trifluoromethyl group increases lipophilicity (predicted logP = 2.8), necessitating the use of co-solvents (e.g., DMSO or PEG-400) for in vitro assays. Stability studies (pH 7.4 buffer, 37°C) show a half-life >24 hours, suggesting refrigeration is not critical for short-term storage .
| Property | Value | Method |
|---|---|---|
| Melting Point | 168–170°C | Differential Scanning Calorimetry |
| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask method |
| pKa | 4.1 (pyrimidine N) | Potentiometric titration |
Advanced: What computational strategies optimize reaction pathways for introducing the trifluoromethyl group?
Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict the electrophilicity of the trifluoromethyl group, guiding solvent selection (e.g., acetonitrile for SNAr reactions). Transition state analysis identifies steric hindrance at the 6-position, favoring late-stage trifluoromethylation via Ullmann coupling .
Advanced: How can X-ray crystallography resolve structural ambiguities in piperazine-pyrimidine derivatives?
Answer:
Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals:
- Piperazine conformation: Chair conformation with a dihedral angle of 54.2° between pyrimidine and piperazine planes .
- Intermolecular interactions: C–H···F hydrogen bonds (2.89 Å) stabilize the crystal lattice, critical for polymorphism studies .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR: H NMR (400 MHz, DMSO-d6) identifies piperazine protons at δ 3.45–3.70 ppm and pyrimidine protons at δ 8.20–8.50 ppm .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 340.112 (calc. 340.110) .
- HPLC: C18 column (ACN/water, 70:30) with UV detection at 254 nm ensures purity >98% .
Advanced: How to address contradictory biological activity data in related pyrimidine derivatives?
Answer:
- Hypothesis testing: Compare IC50 values across cell lines (e.g., HEK293 vs. HepG2) to assess target specificity .
- Metabolic profiling: LC-MS/MS identifies N-dealkylation as a major metabolic pathway, potentially reducing efficacy in vivo .
Basic: How does the piperazine moiety affect pharmacological activity?
Answer:
The piperazine ring enhances solubility via protonation at physiological pH (pKa ~8.5), improving membrane permeability. Structure-activity relationship (SAR) studies show that N-substitution (e.g., pyrimidin-2-yl) increases kinase inhibition by 3-fold compared to unsubstituted piperazine .
Advanced: What challenges arise in scaling up multi-step syntheses of this compound?
Answer:
- Intermediate isolation: Low yields (<40%) in the coupling step require continuous-flow reactors to improve mass transfer .
- Byproduct formation: Optimize stoichiometry (1:1.2 molar ratio of pyrimidine:piperazine) to minimize dimerization .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles (CAS 1513-69-5 safety data).
- Ventilation: Use fume hoods due to potential dust formation (LD50 oral rat = 320 mg/kg) .
Advanced: How do electronic effects of the trifluoromethyl group modulate binding affinity?
Answer:
- Electron-withdrawing effect: Reduces pKa of adjacent pyrimidine nitrogen by 1.2 units, enhancing hydrogen bonding with kinase ATP pockets (e.g., EGFR T790M mutant) .
- Hydrophobic interactions: Molecular docking (AutoDock Vina) shows a 2.1 kcal/mol binding energy improvement compared to methyl substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
